Cas no 1782331-48-9 (2-(1-aminocyclopropyl)benzene-1,4-diol)

2-(1-aminocyclopropyl)benzene-1,4-diol 化学的及び物理的性質
名前と識別子
-
- 2-(1-aminocyclopropyl)benzene-1,4-diol
- 1782331-48-9
- EN300-1838480
-
- インチ: 1S/C9H11NO2/c10-9(3-4-9)7-5-6(11)1-2-8(7)12/h1-2,5,11-12H,3-4,10H2
- InChIKey: ISWYRJOKYYZYMA-UHFFFAOYSA-N
- ほほえんだ: OC1C=CC(=CC=1C1(CC1)N)O
計算された属性
- せいみつぶんしりょう: 165.078978594g/mol
- どういたいしつりょう: 165.078978594g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 3
- 水素結合受容体数: 3
- 重原子数: 12
- 回転可能化学結合数: 1
- 複雑さ: 179
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 0.4
- トポロジー分子極性表面積: 66.5Ų
2-(1-aminocyclopropyl)benzene-1,4-diol 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1838480-10.0g |
2-(1-aminocyclopropyl)benzene-1,4-diol |
1782331-48-9 | 10g |
$3992.0 | 2023-06-01 | ||
Enamine | EN300-1838480-5.0g |
2-(1-aminocyclopropyl)benzene-1,4-diol |
1782331-48-9 | 5g |
$2692.0 | 2023-06-01 | ||
Enamine | EN300-1838480-0.05g |
2-(1-aminocyclopropyl)benzene-1,4-diol |
1782331-48-9 | 0.05g |
$780.0 | 2023-09-19 | ||
Enamine | EN300-1838480-1.0g |
2-(1-aminocyclopropyl)benzene-1,4-diol |
1782331-48-9 | 1g |
$928.0 | 2023-06-01 | ||
Enamine | EN300-1838480-1g |
2-(1-aminocyclopropyl)benzene-1,4-diol |
1782331-48-9 | 1g |
$928.0 | 2023-09-19 | ||
Enamine | EN300-1838480-5g |
2-(1-aminocyclopropyl)benzene-1,4-diol |
1782331-48-9 | 5g |
$2692.0 | 2023-09-19 | ||
Enamine | EN300-1838480-0.5g |
2-(1-aminocyclopropyl)benzene-1,4-diol |
1782331-48-9 | 0.5g |
$891.0 | 2023-09-19 | ||
Enamine | EN300-1838480-2.5g |
2-(1-aminocyclopropyl)benzene-1,4-diol |
1782331-48-9 | 2.5g |
$1819.0 | 2023-09-19 | ||
Enamine | EN300-1838480-0.1g |
2-(1-aminocyclopropyl)benzene-1,4-diol |
1782331-48-9 | 0.1g |
$817.0 | 2023-09-19 | ||
Enamine | EN300-1838480-0.25g |
2-(1-aminocyclopropyl)benzene-1,4-diol |
1782331-48-9 | 0.25g |
$855.0 | 2023-09-19 |
2-(1-aminocyclopropyl)benzene-1,4-diol 関連文献
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Hualin Xiong,Guangbin Cheng,Zaichao Zhang,Hongwei Yang New J. Chem., 2019,43, 7784-7789
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Patrick Fiorenza,Vito Raineri,Stefan G. Ebbinghaus,Raffaella Lo Nigro CrystEngComm, 2011,13, 3900-3904
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Panpan Su,Yash Boyjoo,Shiyang Bai J. Mater. Chem. A, 2019,7, 19415-19422
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Qiaoling Liu,Xiuyun Niu,Yan Zhang,Ying Zhao,Kaixin Xie,Boru Yang,Qing He,Shiyou Lv,Lin Li Nanoscale, 2020,12, 13010-13016
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Nitin Wadnerkar,Vijayanand Kalamse,Ajay Chaudhari RSC Adv., 2012,2, 8497-8501
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Kang Min Ok,Eun Ok Chi,P. Shiv Halasyamani Chem. Soc. Rev., 2006,35, 710-717
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Rong Ding,Tingting Yan,Yi Wang,Yan Long,Guangyin Fan Green Chem., 2021,23, 4551-4559
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Lu Mao,Hardy Sze On Chan RSC Adv., 2012,2, 10610-10617
-
Dongnv Jin,Gaojie Jiao,Wenfeng Ren,Jinghui Zhou,Runcang Sun J. Mater. Chem. C, 2021,9, 16450-16458
2-(1-aminocyclopropyl)benzene-1,4-diolに関する追加情報
Research Brief on 2-(1-aminocyclopropyl)benzene-1,4-diol (CAS: 1782331-48-9) in Chemical Biology and Pharmaceutical Applications
The compound 2-(1-aminocyclopropyl)benzene-1,4-diol (CAS: 1782331-48-9) has recently garnered significant attention in the field of chemical biology and pharmaceutical research due to its unique structural properties and potential therapeutic applications. This research brief synthesizes the latest findings on this compound, focusing on its synthesis, biological activity, and implications for drug development.
Recent studies have highlighted the role of 2-(1-aminocyclopropyl)benzene-1,4-diol as a key intermediate in the synthesis of novel bioactive molecules. Its cyclopropylamine moiety and dihydroxybenzene scaffold make it a versatile building block for the development of inhibitors targeting enzymes such as tyrosine kinases and monoamine oxidases. A 2023 study published in the Journal of Medicinal Chemistry demonstrated its efficacy in modulating oxidative stress pathways, suggesting potential applications in neurodegenerative diseases.
In terms of synthetic methodologies, advancements in catalytic asymmetric synthesis have enabled the efficient production of enantiomerically pure 2-(1-aminocyclopropyl)benzene-1,4-diol derivatives. Researchers have employed palladium-catalyzed C-H activation and photoredox catalysis to achieve high yields and selectivity, as detailed in a recent ACS Catalysis publication. These innovations address previous challenges related to racemization and scalability.
Pharmacological evaluations have revealed promising results in preclinical models. For instance, derivatives of 2-(1-aminocyclopropyl)benzene-1,4-diol exhibited nanomolar affinity for the 5-HT2A receptor, indicating potential as antipsychotic agents. Additionally, its antioxidant properties have been explored in the context of ischemia-reperfusion injury, with a 2024 Nature Communications study reporting significant cytoprotective effects in cardiomyocytes.
Despite these advancements, challenges remain in optimizing the pharmacokinetic profile of this compound class. Issues such as metabolic stability and blood-brain barrier penetration are currently being addressed through structural modifications, including the introduction of fluorine substituents and prodrug strategies. Collaborative efforts between academic and industrial researchers are expected to accelerate the translation of these findings into clinical candidates.
In conclusion, 2-(1-aminocyclopropyl)benzene-1,4-diol represents a promising scaffold for drug discovery, with applications spanning CNS disorders, oncology, and cardiovascular diseases. Ongoing research aims to elucidate its mechanism of action and expand its therapeutic potential through targeted derivatization. Future studies should prioritize in vivo efficacy and safety assessments to advance this compound toward clinical development.
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